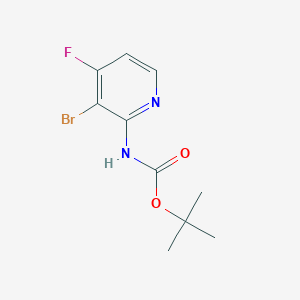

tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate: is a heterocyclic compound with the molecular formula C10H12BrFN2O2 and a molecular weight of 291.12 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate typically involves the reaction of 3-bromo-4-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

化学反应分析

Types of Reactions: tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.

Major Products:

Nucleophilic substitution: Products include various substituted pyridines depending on the nucleophile used.

Suzuki-Miyaura coupling: Products are typically biaryl compounds formed by the coupling of the pyridine ring with an aryl boronic acid.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₂BrFN₂O₂

- Molecular Weight : Approximately 291.12 g/mol

- Structural Features : The compound features a pyridine ring substituted with bromine and fluorine atoms, along with a tert-butyl carbamate group attached to the nitrogen atom. These substitutions enhance its reactivity and biological interactions.

Medicinal Chemistry

tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate is primarily investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits potent inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC). It has shown IC50 values indicating strong inhibition of cell proliferation while sparing normal cells .

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of kinases involved in cancer progression. By modulating kinase activity, it may reduce tumor growth and metastasis .

Biological Research

The compound's interaction with specific molecular targets makes it valuable in biological studies:

- Receptor Ligands : It may act as a ligand for certain receptors, influencing signal transduction pathways critical in various biological processes .

- Cytochrome P450 Interaction : Studies have demonstrated that this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions can significantly influence the pharmacokinetics of co-administered drugs .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules:

- Building Block for Drug Development : Its unique structure allows for modifications that can lead to the development of new pharmaceuticals .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits specific kinases associated with cancer cell proliferation. For instance, studies reported significant reductions in cell viability in treated cancer cell lines compared to controls, highlighting its potential as an anticancer agent .

Animal Models

Efficacy studies using animal models have demonstrated that related compounds can significantly reduce tumor size and metastasis in vivo. These studies typically involve administering the compound to mice inoculated with cancer cells and monitoring tumor growth over time. Results indicated that the compound could effectively inhibit tumor progression .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | IC50 (μM) | Targeted Activity | Selectivity Index |

|---|---|---|---|

| This compound | 0.126 | Anticancer (TNBC) | High |

| tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate | 0.087 | Anticancer | Moderate |

| methyl (4-fluoropyridin-2-yl)carbamate | 0.145 | Kinase Inhibition | Low |

作用机制

The mechanism of action of tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate is primarily related to its ability to participate in various chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions . The bromo and fluoro substituents on the pyridine ring also play a crucial role in its reactivity, allowing for selective functionalization and modification of the molecule .

相似化合物的比较

- tert-Butyl (3-bromo-2-fluoropyridin-4-yl)carbamate

- tert-Butyl (4-fluoropyridin-2-yl)carbamate

- tert-Butyl (2-chloro-4-fluoropyridin-3-yl)carbamate

Uniqueness: tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate is unique due to the specific positioning of the bromo and fluoro groups on the pyridine ring. This positioning allows for selective reactions that are not possible with other similar compounds. Additionally, the presence of the tert-butyl carbamate group provides stability and protection during various synthetic transformations .

生物活性

Tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its significant biological activity. This article reviews its interactions with biological systems, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.

- Molecular Formula : C10H12BrFN2O2

- Molecular Weight : 291.12 g/mol

- Structure : The compound features a tert-butyl group attached to a pyridine ring, which is substituted with bromine and fluorine atoms, enhancing its reactivity and biological interactions.

Research indicates that this compound exhibits significant interactions with cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and the compound's ability to modulate their activity can influence the pharmacokinetics of co-administered drugs .

Enzyme Inhibition

The compound acts as an inhibitor of certain cytochrome P450 isoforms:

- CYP1A2 : Involved in the metabolism of various drugs, including caffeine and theophylline.

- CYP2C19 : Plays a role in the metabolism of clopidogrel and other antiplatelet medications.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Cytochrome P450 Inhibition | Modulates metabolic pathways, affecting drug metabolism and efficacy. |

| Receptor Binding | Potential ligand for specific receptors, impacting signal transduction pathways. |

| Anticancer Potential | Preliminary studies suggest it may inhibit cancer cell proliferation. |

Case Studies

- Cytochrome P450 Interaction Study

- Anticancer Efficacy

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties, including high gastrointestinal absorption and moderate solubility, making it a candidate for oral bioavailability studies .

Safety Profile

Toxicological evaluations have shown that while the compound interacts with critical metabolic pathways, it maintains a safety profile that warrants further investigation in vivo to assess its therapeutic window .

属性

IUPAC Name |

tert-butyl N-(3-bromo-4-fluoropyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(11)6(12)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOFMIHBKCPFJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。